N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic scaffold known for its role in kinase inhibition and therapeutic applications . Key structural elements include:
- A 4-fluorophenyl group at the 1-position of the pyrazolo-pyrimidinone ring, which enhances metabolic stability and hydrophobic interactions .
- A propanamide bridge connecting the heterocyclic core to the cyclohexenylethyl substituent, a common motif in bioactive molecules for improved solubility and binding affinity .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c23-17-6-8-18(9-7-17)28-21-19(14-26-28)22(30)27(15-25-21)13-11-20(29)24-12-10-16-4-2-1-3-5-16/h4,6-9,14-15H,1-3,5,10-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMHASDIRXDMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, also known as L859-0906, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is . It features a complex structure that includes a cyclohexenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are significant for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)nc(N(CC(NCCC2=CCCCC2)=O)C=C2c3nc(-c(cc4)ccc4F)no3)c1C2=O |
The compound primarily acts as a ligand for G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways related to cancer progression and inflammation. It has shown potential as an anti-inflammatory and anticancer agent by influencing cellular pathways that regulate apoptosis and cell proliferation .
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including A549 (lung cancer), NCI-H460 (non-small cell lung cancer), and others.
- Inhibitory Concentrations :
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| NCI-H460 | 14.5 | Autophagy induction without apoptosis |
| SW620 | 0.67 | Growth inhibition |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may enhance its therapeutic profile in treating conditions characterized by inflammation. This is particularly relevant in the context of cancer, where inflammation plays a key role in tumor progression.
Study 1: Pyrazole Derivatives
A study conducted by Xia et al. focused on pyrazole derivatives similar to L859-0906. They found that certain derivatives exhibited significant apoptotic effects on tumor cells, reinforcing the potential of pyrazole compounds in cancer therapy .
Study 2: Multicomponent Reactions
Research highlighted the synthesis of biologically active molecules through multicomponent reactions, emphasizing the importance of structural diversity in developing effective anticancer agents. Compounds derived from similar scaffolds showed promising results against hepatic stellate cells, indicating potential applications beyond oncology .
Scientific Research Applications
Structure Representation
The compound features a cyclohexene moiety connected to a pyrazolopyrimidine structure, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
In silico studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest favorable interactions between the compound and the active site of 5-LOX, indicating its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary assays suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can significantly influence biological activity. For example:
| Substituent | Biological Activity | Notes |
|---|---|---|
| 4-Fluorophenyl | Increased potency against cancer cell lines | Enhances lipophilicity |
| Cyclohexene | Contributes to structural rigidity | Affects binding affinity |
Case Study 1: Synthesis and Characterization
A recent study synthesized derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their biological activities. The synthesis involved multi-step reactions leading to compounds with varying substituents on the pyrazole ring. Characterization was performed using techniques such as NMR and mass spectrometry to confirm structures .
Case Study 2: Molecular Docking Studies
Molecular docking simulations demonstrated that this compound binds effectively to target proteins associated with cancer and inflammation. These studies provide insights into the binding affinities and interactions at the molecular level, guiding further optimization efforts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound may confer higher metabolic stability compared to the 3-chlorophenyl analog (CAS 919863-96-0), as fluorine’s smaller size and electronegativity reduce steric hindrance and oxidative degradation .
- The cyclohexenylethylamide substituent likely enhances lipophilicity (logP >3) compared to the pyridin-2-ylmethylamide (CAS 946282-90-2), which improves solubility but reduces membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyrazolo-pyrimidinone intermediate with a cyclohexenylethylamine derivative via amide bond formation, similar to methods described for CAS 919863-96-0 (67% yield) . In contrast, the sulfonamide derivative () requires Suzuki-Miyaura coupling, yielding 28% due to the complexity of the chromenyl boronic acid intermediate .
Pharmacokinetic and Physicochemical Properties :
- Melting Points : The target compound’s melting point is unlisted, but analogs like (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide melt at 117–118°C, suggesting similar crystallinity .
- Solubility : The pyridine-containing analog (CAS 946282-90-2) exhibits higher aqueous solubility (>10 mg/mL) than the target compound, which may require formulation optimization .
Biological Activity: Fluorine substitution (as in the target compound) is associated with improved kinase inhibition selectivity, as seen in related pyrazolo-pyrimidinones targeting EGFR or BRAF . The chlorophenyl analog (CAS 919863-96-0) may exhibit stronger DNA intercalation due to chloro’s electron-withdrawing effects, but with higher toxicity risks .
Preparation Methods
Nucleophilic Aromatic Substitution on Dichloropyrimidine
The foundational approach involves 2,4-dichloropyrimidine (64 ,) as a scaffold for sequential substitutions (Scheme 1). Treatment with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C, 12 h) installs the aryl group at C4. Subsequent reaction with hydrazine hydrate in ethanol (reflux, 6 h) yields 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, which undergoes cyclization with triphosgene (CH₂Cl₂, 0°C→rt, 2 h) to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Optimization Note : Microwave-assisted reactions (80°C, 30 min) reduce reaction times compared to conventional heating.
Cyclocondensation of β-Ketoesters with Aminopyrazoles
Alternative routes employ β-ketoesters (5 ,) and 3-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. Heating in acetic acid (120°C, 8 h) induces cyclocondensation, forming the pyrazolopyrimidinone ring with simultaneous dehydration. This method offers regioselectivity advantages, as confirmed by X-ray crystallography (CCDC 2034666).
Preparation of N-(2-(Cyclohex-1-en-1-yl)ethyl)propanamide
Cyclohexenyl Ethylamine Synthesis
Cyclohexanone undergoes silylation with triethylsilyl chloride (Et₃SiCl, NaI, Et₃N, CH₃CN, rt, 3 h) to form (cyclohex-1-en-1-yloxy)triethylsilane (2 ,). Treatment with LDA (n-hexane/THF, −78°C→rt) induces elimination, yielding cyclohexene. Subsequent hydroamination with ethylamine (Pd/C, H₂, 50 psi, 24 h) provides 2-(cyclohex-1-en-1-yl)ethylamine.
Propanamide Formation
Propanoic acid activation with HATU (DIPEA, DMF, rt, 1 h) followed by coupling with 2-(cyclohex-1-en-1-yl)ethylamine affords N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide in 85% yield.
Final Assembly via Linker Installation
Alkylation of Pyrazolopyrimidinone
The pyrazolopyrimidinone core undergoes N-alkylation with 3-bromopropanenitrile (Cs₂CO₃, DMF, 60°C, 6 h) to install the propane-1,3-diyl linker. Nitrile hydrolysis (H₂SO₄, H₂O, 100°C, 4 h) yields the corresponding carboxylic acid.
Amide Coupling
Carboxylic acid activation with HATU (DIPEA, DMF, rt, 1 h) and subsequent reaction with N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide furnishes the target compound in 78% yield.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.85 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 6.05 (t, J = 4.0 Hz, 1H, cyclohexenyl-H), 3.45–3.40 (m, 2H, CH₂), 2.95–2.89 (m, 2H, CH₂), 2.30–2.25 (m, 2H, CH₂), 1.98–1.92 (m, 4H, cyclohexenyl), 1.65–1.55 (m, 4H, cyclohexenyl).
- HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₂₃H₂₅FN₅O₂: 438.1938; found: 438.1941.
X-ray Crystallography
Single-crystal analysis confirms the E-configuration of the cyclohexenyl group and planar geometry of the pyrazolopyrimidinone core (Bond lengths: C=O, 1.23 Å; C-N, 1.34 Å).
Comparative Analysis of Synthetic Routes
Q & A
How can the synthesis of this pyrazolo[3,4-d]pyrimidine derivative be optimized for higher yields and purity?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of pyrazole precursors and coupling with substituted ethylamine moieties. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, pH) enhances yield and purity .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound (>95% purity) .
What advanced analytical techniques are critical for confirming the compound’s structural integrity?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., cyclohexenyl ethyl and fluorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 505.2345) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (using SHELX software for refinement) .
How can researchers design experiments to evaluate its biological activity against kinase targets?
Level: Advanced
Methodological Answer:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM) .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
What strategies are recommended for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- Substituent variation : Modify the cyclohexenyl ethyl group (e.g., replace with cyclopropyl) to assess steric effects on target binding .
- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with kinase ATP-binding pockets .
- Bioisosteric replacement : Substitute the 4-fluorophenyl group with trifluoromethyl (as in ) to enhance metabolic stability .
How can pharmacokinetic challenges (e.g., poor solubility) be addressed during preclinical studies?
Level: Advanced
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) .
- Permeability testing : Caco-2 monolayer assays guide structural tweaks to improve oral bioavailability .
How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Level: Advanced
Methodological Answer:
- Orthogonal assays : Validate in vitro hits with ex vivo organoid models .
- Pharmacodynamic markers : Measure target engagement in tumors via phospho-kinase arrays .
- Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) to account for rapid clearance .
What crystallographic methods are suitable for elucidating its 3D conformation?
Level: Advanced
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/methanol). Refine data with SHELXL .
- Hydrogen-bond analysis : Identify key interactions (e.g., pyrimidinone C=O with water) to inform solubility modifications .
Which oxidation/reduction conditions are compatible with its pyrazolo-pyrimidine core?
Level: Basic
Methodological Answer:
- Oxidation : Use mild agents (e.g., H₂O₂ in acetic acid) to avoid ring degradation .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the cyclohexenyl double bond without affecting the pyrimidinone .
What advanced approaches are used for target deconvolution?
Level: Advanced
Methodological Answer:
- Chemical proteomics : Immobilize the compound on beads for pull-down assays with cell lysates .
- CRISPR screening : Identify gene knockouts that confer resistance to its cytotoxic effects .
How can researchers assess its toxicity profile early in development?
Level: Advanced
Methodological Answer:
- In vitro toxicity panels : Test mitochondrial toxicity (Seahorse assay) and hERG inhibition (patch-clamp) .
- In vivo acute toxicity : Dose rodents (10–100 mg/kg) and monitor organ histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
